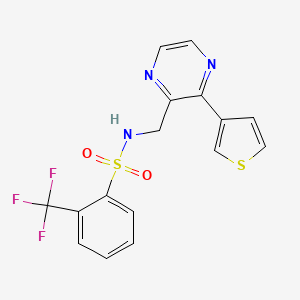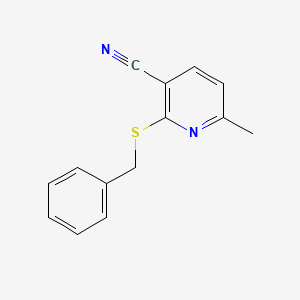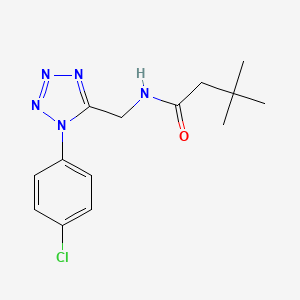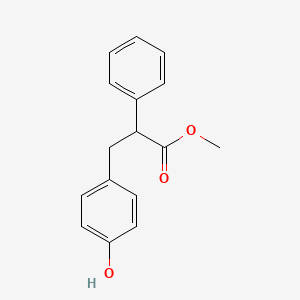
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a compound that can be synthesized through various chemical reactions involving phenylpropanoic acids and their derivatives. The compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a propanoate ester.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through the Reformatsky reaction, where 2-phenylpropanal reacts with methyl α-bromopropionate to yield diastereomeric β-hydroxy esters, which can be further reduced and modified to obtain various derivatives . Additionally, palladium-catalyzed reactions involving hydroxypropiophenones with aryl bromides have been shown to result in multiple arylation products through successive C-C and C-H bond cleavages .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using X-ray diffraction, FT-IR, and UV-Vis spectroscopy. Density functional theory (DFT) calculations, including geometry optimizations, have been employed to analyze the electronic and optical properties, absorption wavelengths, excitation energy, and molecular electrostatic potential (MEP) . The crystal structure of related compounds, such as methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, has been determined, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The one-electron oxidation of related compounds has been studied, showing the formation of radical cations and the influence of structural effects and pH on side-chain fragmentation reactivity . Theoretical analyses have also been conducted to understand the charge transfer between localized bonds and lone pairs, as well as the local reactivity of the molecule using the Fukui function .
Physical and Chemical Properties Analysis
The determination of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate in biological samples has been achieved using high-performance liquid chromatography-electrospray ion-trap mass spectrometry (HPLC-ESI-MS^n), indicating the potential for similar analytical methods to be applied to this compound . The crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate has been resolved, showing weak intermolecular hydrogen bonds and providing insights into the expected bond distances and angles for similar molecules .
Wissenschaftliche Forschungsanwendungen
Biodegradable Polymers and Environmental Sustainability
Research on polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by various microorganisms, suggests that compounds like Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate could play a crucial role in the development of environmentally sustainable materials. PHAs are known for their biocompatibility and biodegradability, making them suitable for applications in packaging, agriculture, and even biomedical fields. The study by Amara (2010) elaborates on PHAs' promising applications due to their good material properties and renewability, despite the high cost compared to petroleum plastics being a limiting factor for their commercialization (Amara, 2010).
Advanced Biomaterials for Medical Applications
Surface modifications of PHAs, specifically poly(3-hydroxybutyrate-co-4-hydroxybutyrate), have been explored to enhance their applicability in diverse medical applications. These modifications aim to overcome the inherent hydrophobicity of PHAs, facilitating their use in the human body. Chai et al. (2020) highlight the integration of nanotechnology to improve the functionality of these biomaterials for complex biological environments, promising non-cytotoxic and biocompatible materials for healthcare biotechnology (Chai et al., 2020).
Chemosensors for Analyte Detection
The development of chemosensors based on 4-methyl-2,6-diformylphenol, a compound structurally related to this compound, for the detection of various analytes, has been a significant area of research. These chemosensors demonstrate high selectivity and sensitivity towards metal ions, anions, and neutral molecules. Roy (2021) reviews the potential of such fluorescent chemosensors in analytical chemistry, emphasizing their utility in detecting environmental pollutants and biochemical markers (Roy, 2021).
Synthesis and Applications of Bioactive Compounds
The synthesis and biological activities of natural chalcones bearing hydroxyalkanoic groups have been explored due to their wide range of biological activities and potential therapeutic applications. Zhai et al. (2022) discuss the isolation, chemical synthesis, and biological activities of these compounds, underscoring their importance as scaffolds for drug discovery and their role in designing new bioactive molecules (Zhai, Bingxia Sun, & Feng Sang, 2022).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a root exudate that functions as a nitrification inhibitor . Its primary target is the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses and inflammation, and it is involved in cell cycle regulation and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the function of the Macrophage migration inhibitory factor . This interaction results in changes in the immune response and inflammation processes .
Biochemical Pathways
This compound affects the auxin biosynthesis pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . This results in changes in plant growth and development .
Pharmacokinetics
It is known that the compound is a small molecule .
Result of Action
The action of this compound results in the modulation of the root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also significantly induces the accumulation of glucosinolates in roots , suggesting the diverse functions of this compound in modulating plant growth, development, and stress tolerance .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification was found to be highest at 1000 mg kg -1, moderate at 500 mg kg -1, and the smallest at 100 mg kg -1 . This suggests that the compound’s action, efficacy, and stability can be influenced by its concentration in the environment .
Biochemische Analyse
Biochemical Properties
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate has been found to interact with ammonia-oxidizing bacteria and archaea . It inhibits the gross nitrification rate and affects the abundance and community composition of these microorganisms .
Cellular Effects
In terms of cellular effects, this compound has been found to inhibit primary root elongation and promote lateral root formation . It also modulates the growth and metabolism of leaves and roots in distinct pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by interfering with auxin signaling via the nitric oxide/reactive oxygen species (NO/ROS) pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Metabolic Pathways
This compound is involved in the nitrification process, a key part of the nitrogen cycle . It interacts with ammonia-oxidizing bacteria and archaea, affecting the gross nitrification rate .
Eigenschaften
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15,17H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLJYRFYTBGGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)
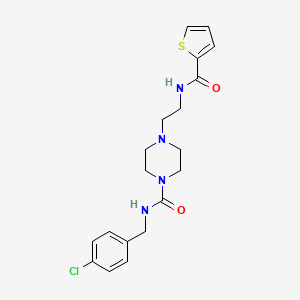

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

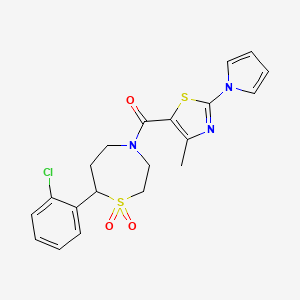
![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)
